2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.
Benzyloxy Compounds: Molecules containing the benzyloxy group, such as benzyl alcohol or benzyl ethers.
Acetic Acid Derivatives: Compounds like acetic acid, acetates, or other carboxylic acids.
Uniqueness
2-(2-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H26N2O4/c21-17(22)13-20-11-5-4-8-16(20)12-19-10-9-18(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16,19H,4-5,8-14H2,(H,21,22) |
InChI Key |
BUUPCMUVBDMDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.